Nintedanib is classified as a triple angiokinase inhibitor, targeting three major families of receptor tyrosine kinases: the vascular endothelial growth factor receptor (VEGFR), the platelet-derived growth factor receptor (PDGFR), and the fibroblast growth factor receptor (FGFR) family. It was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of idiopathic pulmonary fibrosis under the trade name Vargatef .
The synthesis of nintedanib involves several key steps, primarily focusing on the construction of its oxindole core. A notable synthetic route includes:
Recent advancements in synthesis have aimed to improve yield and purity while minimizing environmental impact. For instance, methods avoiding protective groups have been developed to streamline the synthesis process .
The molecular formula of nintedanib is , with a molecular weight of 396.45 g/mol. The structure features an indole core with multiple functional groups that enhance its biological activity:
Nintedanib undergoes several chemical reactions during its synthesis:
Nintedanib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis:
Nintedanib exhibits several notable physical and chemical properties:
Nintedanib has been extensively studied and applied in various clinical settings:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3